
6-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C12H14N2O. It is a derivative of piperidine and pyridine, two important heterocyclic compounds. This compound is primarily used in research and development within the pharmaceutical and chemical industries due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of 4-methylidenepiperidine with pyridine-3-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 6-(4-Methylidenepiperidin-1-yl)pyridine-3-carboxylic acid.
Reduction: 6-(4-Methylidenepiperidin-1-yl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, potentially modulating their activity. Further research is needed to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine derivatives: Compounds like piperine and piperidine itself.
Pyridine derivatives: Compounds such as nicotinamide and pyridoxine.
Uniqueness
6-(4-Methylidenepiperidin-1-yl)pyridine-3-carbaldehyde is unique due to its combined piperidine and pyridine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications, distinguishing it from other similar compounds that may only contain one of these heterocyclic rings.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
6-(4-methylidenepiperidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c1-10-4-6-14(7-5-10)12-3-2-11(9-15)8-13-12/h2-3,8-9H,1,4-7H2 |
Clé InChI |
XDSMGUHVPCCPCN-UHFFFAOYSA-N |
SMILES canonique |
C=C1CCN(CC1)C2=NC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



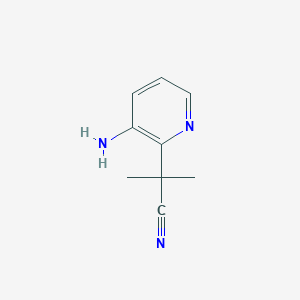

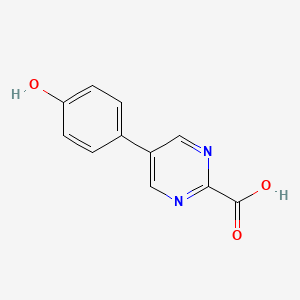
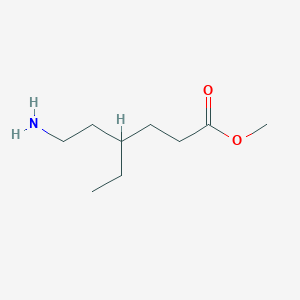
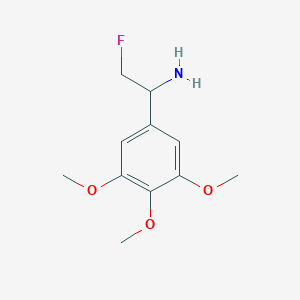
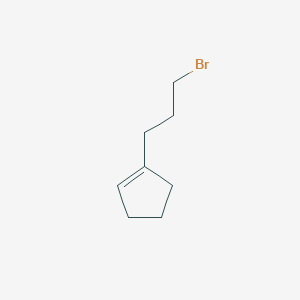
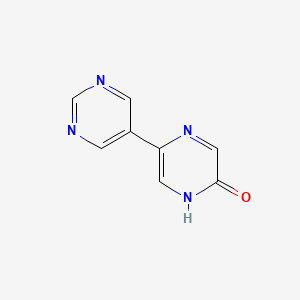
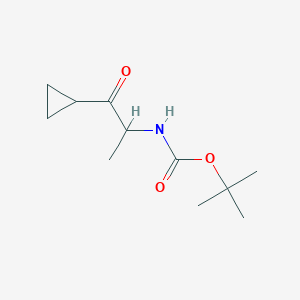
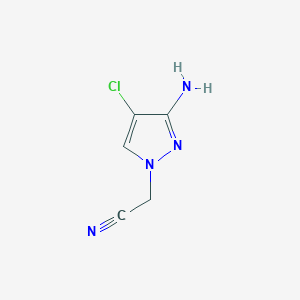

![Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13161606.png)
![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B13161609.png)
![4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole](/img/structure/B13161614.png)
